Cholesterol, tert-butyldimethylsilyl ether

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

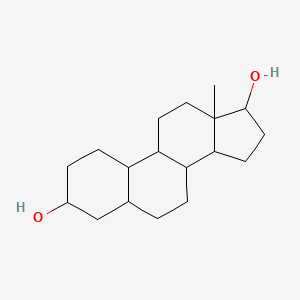

Le Choléstérol 3-O-tert-butyldiméthylsilylé est un dérivé du cholestérol où le groupe hydroxyle en position trois est protégé par un groupe tert-butyldiméthylsilyle (TBDMS). Cette modification est souvent utilisée en synthèse organique pour protéger le groupe hydroxyle des réactions indésirables, permettant des réactions sélectives à d'autres sites de la molécule. Le composé a la formule moléculaire C33H60OSi et une masse moléculaire de 500,91 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du Choléstérol 3-O-tert-butyldiméthylsilylé implique généralement la protection du groupe hydroxyle en position trois du cholestérol. Ceci est réalisé en faisant réagir le cholestérol avec du chlorure de tert-butyldiméthylsilyle (TBDMS-Cl) en présence d'une base telle que l'imidazole. La réaction est généralement effectuée dans un solvant comme le diméthylformamide (DMF) pour faciliter la réaction .

Méthodes de production industrielle

Les étapes clés comprennent la protection du groupe hydroxyle et la purification subséquente pour obtenir le produit souhaité .

Analyse Des Réactions Chimiques

Types de réactions

Le Choléstérol 3-O-tert-butyldiméthylsilylé peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des cétones ou des aldéhydes à des positions spécifiques.

Réduction : Les réactions de réduction peuvent convertir les doubles liaisons en liaisons simples ou réduire les cétones en alcools.

Substitution : Le groupe TBDMS peut être substitué par d'autres groupes protecteurs ou groupes fonctionnels dans des conditions appropriées.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le trioxyde de chrome (CrO3) et le chlorochromate de pyridinium (PCC).

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont souvent utilisés.

Substitution : Les réactions de substitution impliquent généralement des réactifs comme le fluorure de tétrabutylammonium (TBAF) pour éliminer le groupe TBDMS.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des aldéhydes, tandis que la réduction peut produire des alcools .

Applications De Recherche Scientifique

Le Choléstérol 3-O-tert-butyldiméthylsilylé a plusieurs applications en recherche scientifique :

Chimie : Il est utilisé comme groupe protecteur en synthèse organique pour prévenir les réactions indésirables au niveau du groupe hydroxyle.

Biologie : Le composé est utilisé dans des études portant sur le métabolisme du cholestérol et ses dérivés.

Médecine : Il sert de précurseur dans la synthèse de divers produits pharmaceutiques et molécules bioactives.

Industrie : Le composé est utilisé dans la production de formulations à base de lipides et d'autres applications industrielles.

Mécanisme d'action

Le mécanisme d'action du Choléstérol 3-O-tert-butyldiméthylsilylé implique principalement la protection du groupe hydroxyle en position trois. Cette protection permet des réactions sélectives à d'autres sites de la molécule sans interférence du groupe hydroxyle. Le groupe TBDMS peut être éliminé dans des conditions spécifiques, révélant le groupe hydroxyle pour des réactions ultérieures .

Mécanisme D'action

The mechanism of action of 3-O-tert-Butyldimethylsilyl Cholesterol primarily involves the protection of the hydroxyl group at the third position. This protection allows for selective reactions at other sites on the molecule without interference from the hydroxyl group. The TBDMS group can be removed under specific conditions, revealing the hydroxyl group for further reactions .

Comparaison Avec Des Composés Similaires

Composés similaires

Prégnénolone 3-O-tert-butyldiméthylsilylée : Similaire au Choléstérol 3-O-tert-butyldiméthylsilylé mais dérivée de la prégnénolone.

Ergostérol 3-O-tert-butyldiméthylsilylé : Dérivé de l'ergostérol, un autre stérol similaire au cholestérol.

Unicité

Le Choléstérol 3-O-tert-butyldiméthylsilylé est unique en raison de sa modification spécifique en position trois, qui permet des réactions sélectives et la protection du groupe hydroxyle. Cela en fait un outil précieux en synthèse organique et dans diverses applications de recherche .

Propriétés

IUPAC Name |

tert-butyl-[[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-dimethylsilane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H60OSi/c1-23(2)12-11-13-24(3)28-16-17-29-27-15-14-25-22-26(34-35(9,10)31(4,5)6)18-20-32(25,7)30(27)19-21-33(28,29)8/h14,23-24,26-30H,11-13,15-22H2,1-10H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIGRSVIJKSIQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O[Si](C)(C)C(C)(C)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H60OSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

500.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenyl[2-(trifluoromethyl)-1H-1,3-benzodiazol-5-yl]methanamine](/img/structure/B12287760.png)

![(E)-but-2-enedioic acid;3-(2-chlorobenzo[b][1]benzazepin-11-yl)-N,N-dimethylpropan-1-amine](/img/structure/B12287786.png)

![[(2R,3R,4R,5R)-3,4-bis(acetyloxy)-5-(2-bromo-6-hydroxy-9H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B12287809.png)

![2-[2-[2-(4-Dibenzo[b,f][1,4]thiazepin-11-yl-1-piperazinyl)ethoxy]ethoxy]ethanol Fumarate](/img/structure/B12287831.png)